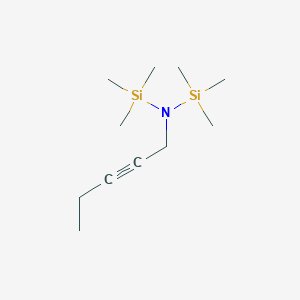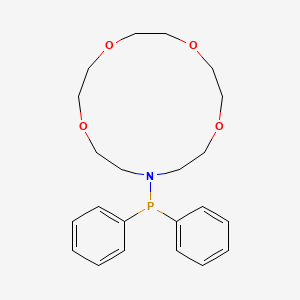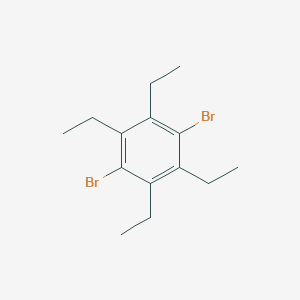
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine is an organosilicon compound Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, hydrophobicity, and flexibility
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with an appropriate amine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of silicone-based materials, such as sealants and adhesives.
Mécanisme D'action
The mechanism of action of 1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The pent-2-yn-1-yl group can provide additional reactivity, making the compound versatile in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A commonly used organosilicon compound in organic synthesis.
Hexamethyldisilazane: Used as a silylating agent in organic synthesis.
Trimethylsilylacetylene: Used in the synthesis of various organosilicon compounds.
Uniqueness
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine is unique due to the presence of both the trimethylsilyl and pent-2-yn-1-yl groups, which provide a combination of stability and reactivity. This makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
91375-28-9 |
|---|---|
Formule moléculaire |
C11H25NSi2 |
Poids moléculaire |
227.49 g/mol |
Nom IUPAC |
N,N-bis(trimethylsilyl)pent-2-yn-1-amine |
InChI |
InChI=1S/C11H25NSi2/c1-8-9-10-11-12(13(2,3)4)14(5,6)7/h8,11H2,1-7H3 |
Clé InChI |
KCAPKYDIKXBTLA-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCN([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)



![1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole](/img/structure/B14346869.png)
![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)

![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)

![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)
![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)



